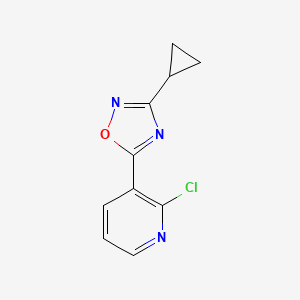

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine

Description

Properties

IUPAC Name |

5-(2-chloropyridin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-8-7(2-1-5-12-8)10-13-9(14-15-10)6-3-4-6/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPVAPWNHHGIKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(N=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions

Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate, while reduction reactions could use agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an aminopyridine derivative.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine shows promise as a candidate for drug development, particularly in the realm of anti-infective agents. The unique structural features of the compound allow it to interact with biological targets effectively.

Case Study: Antimicrobial Activity

A study investigated various oxadiazole derivatives, including those similar to this compound. The derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents against bacterial infections .

Materials Science

The compound's heterocyclic structure may contribute to the development of new materials with specific electronic or optical properties. Research into similar compounds has shown their utility in creating advanced materials for electronics and photonics.

Example Application: Electronic Materials

Compounds featuring oxadiazole rings have been explored for their electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tailor these compounds allows for the design of materials with enhanced performance characteristics .

Biological Studies

Due to its ability to interact with specific molecular targets, this compound can serve as a valuable probe in biological research.

Mechanism of Action

While the precise mechanism of action is not thoroughly documented, compounds containing oxadiazole rings are known to engage with various enzymes and receptors. This interaction can lead to insights into biological pathways and processes, making them useful in pharmacological studies .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is not well-documented. compounds containing the 1,2,4-oxadiazole ring are known to interact with various biological targets, including enzymes and receptors. The molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine

- Molecular formula : C₈H₆ClN₃O

- Molecular weight : 195.6 g/mol

- Key differences : The methyl group replaces the cyclopropyl substituent, reducing steric bulk and molecular weight.

- Synthetic accessibility: Easier synthesis due to the simplicity of methyl group introduction (e.g., via acetamidoxime cyclization) . Applications: Used as a versatile scaffold in high-throughput screening .

5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole

- Molecular formula : C₁₅H₁₂ClN₃O

- Molecular weight : 285.73 g/mol

- Key differences : Aromatic 2,4-dimethylphenyl substituent replaces cyclopropyl.

- Solubility: Reduced aqueous solubility compared to cyclopropyl derivatives, limiting bioavailability .

Core Heterocycle Modifications

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

- Molecular formula : C₁₂H₁₅N₅O·HCl

- Molecular weight : 245.28 g/mol (free base)

- Key differences : Incorporates a pyrazolo-pyridine core and tetrahydro ring system.

- Ionizability: Hydrochloride salt improves solubility for in vivo applications .

Biological Activity

Overview

2-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole moiety. Its unique chemical structure suggests potential biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound based on recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClN₃O |

| Molecular Weight | 221.64 g/mol |

| CAS Number | 1239747-93-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Compounds containing the 1,2,4-oxadiazole ring are known to exhibit diverse biological activities, which may include:

- Antimicrobial Activity : The compound has shown potential as an anti-infective agent due to its structural features that allow for interaction with microbial targets.

- Anticancer Activity : Preliminary studies suggest that derivatives of oxadiazole compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and p53 pathway modulation .

Anticancer Activity

A study published in MDPI highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The compounds demonstrated significant activity against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. Notably, some derivatives exhibited IC₅₀ values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Studies

Research indicates that compounds similar to this compound may possess antimicrobial properties. The unique combination of the oxadiazole and pyridine rings allows for enhanced binding to bacterial enzymes, potentially disrupting their function .

Case Studies

- Cytotoxicity Assays : In vitro assays demonstrated that the compound could induce apoptosis in MCF-7 cells through increased expression of pro-apoptotic factors like p53 and activation of caspase pathways. This suggests its potential as a lead compound for developing new anticancer drugs .

- Molecular Docking Studies : Computational studies have shown strong hydrophobic interactions between the compound and target proteins involved in cancer progression. These interactions are crucial for the design of more potent analogs .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

| Compound | Activity Type | IC₅₀ (µM) |

|---|---|---|

| 1,2,4-Oxadiazole Derivative A | Anticancer | 10.38 |

| Doxorubicin | Anticancer | 0.5 |

| 2-Chloro Compound B | Antimicrobial | Sub-micromolar |

Q & A

Q. What are the common synthetic routes for 2-chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine, and how are key intermediates characterized?

The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine to form the oxadiazole ring, followed by coupling to a chloropyridine scaffold. For example:

- Step 1 : Cyclopropyl nitrile reacts with hydroxylamine under acidic conditions to form an amidoxime intermediate.

- Step 2 : Cyclization via thermal or catalytic methods yields the 1,2,4-oxadiazole ring.

- Step 3 : Nucleophilic substitution at the 3-position of 2-chloropyridine introduces the oxadiazole moiety .

Q. Characterization methods :

Q. How is the structural stability of this compound assessed under varying pH and temperature conditions?

Stability studies involve:

- pH-dependent degradation assays : Incubate the compound in buffers (pH 2–12) and monitor decomposition via HPLC.

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.

- Kinetic analysis : Calculate degradation half-life () using Arrhenius plots under accelerated conditions (40–80°C) .

Q. Key findings :

Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

- FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for oxadiazole).

- ¹H NMR : Distinct signals for pyridine protons (δ 8.2–8.5 ppm) and cyclopropyl protons (δ 1.0–1.5 ppm).

- LC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) with limits of detection <0.1% .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported biological activity for structural analogs?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) often arise from crystal packing effects or conformational flexibility . Strategies include:

- Comparative X-ray analysis : Overlay structures of analogs to identify critical binding motifs.

- Molecular dynamics simulations : Probe interactions with biological targets (e.g., kinases) under physiological conditions.

- SAR studies : Modify the cyclopropyl or oxadiazole substituents to isolate pharmacophoric features .

Example : Analogous pyridine-oxadiazole compounds show varied binding affinities due to torsional angles at the C3–N bond, which can be optimized via crystallography-guided design .

Q. What experimental designs address low yields in the final coupling step of the synthesis?

Low yields (e.g., <40%) in the nucleophilic substitution step may result from:

- Steric hindrance at the pyridine 3-position.

- Competitive side reactions (e.g., oxidation of the oxadiazole ring).

Q. Optimization approaches :

Q. How can contradictory data on metabolic stability be reconciled for preclinical studies?

Discrepancies in metabolic half-life () across studies may arise from:

- Species-specific cytochrome P450 metabolism : Human liver microsomes vs. rodent models.

- Assay variability : Use standardized protocols (e.g., CYP3A4 inhibition assays).

Q. Methodological solutions :

Q. What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

- DFT calculations : Model transition states to predict activation barriers for substitution at the pyridine 2-chloro position.

- Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions prone to nucleophilic attack.

- Machine learning models : Train on existing pyridine reaction datasets to forecast optimal leaving groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.